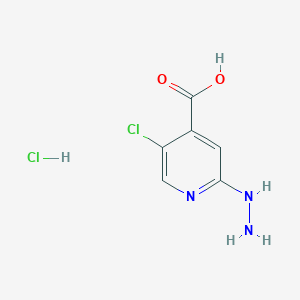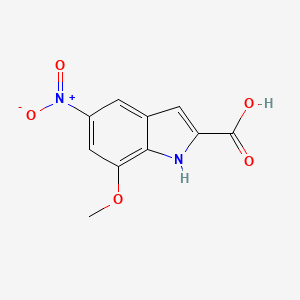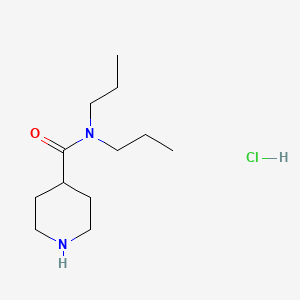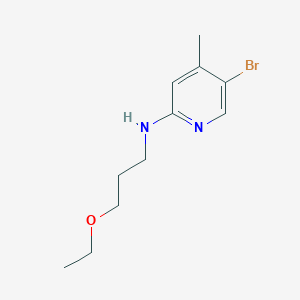
Cephaloridine monohydrate
Overview
Description
Cephaloridine (hydrate) is a first-generation semisynthetic derivative of the antibiotic cephalosporin C. It belongs to the beta-lactam class of antibiotics, similar to penicillin. Cephaloridine is unique among cephalosporins as it exists as a zwitterion at physiological pH. It is primarily used in veterinary medicine to treat bacterial infections .
Scientific Research Applications
Cephaloridine has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of beta-lactam antibiotics.
Biology: Researchers use cephaloridine to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: Although its use in human medicine has declined, it remains a valuable tool in veterinary medicine for treating bacterial infections in animals.
Industry: Cephaloridine is used in the pharmaceutical industry to develop and test new antibiotics.
Mechanism of Action
Cephaloridine is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity . Cephaloridine binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Safety and Hazards
Cephaloridine may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . Protective measures such as wearing protective gloves/protective clothing/eye protection/face protection/hearing protection are recommended .
Preparation Methods
Cephaloridine can be synthesized from cephalothin and pyridine through a deacetylation process. This involves heating an aqueous mixture of cephalothin, thiocyanate, pyridine, and phosphoric acid for several hours. After cooling, the mixture is diluted with water, and the pH is adjusted with a mineral acid, leading to the precipitation of cephaloridine thiocyanate salt .
Chemical Reactions Analysis
Cephaloridine undergoes various chemical reactions, including:
Oxidation: Cephaloridine can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can occur, altering the cephalosporin ring structure.
Substitution: Common reagents for substitution reactions include thiocyanate and pyridine, which are used in its synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Cephaloridine is compared with other first-generation cephalosporins, such as cephalothin and cefazolin. Unlike cephaloridine, cephalothin is better absorbed after oral administration and binds to proteins to a greater extent. Cephaloridine’s unique zwitterionic nature at physiological pH distinguishes it from other cephalosporins .
Similar Compounds
- Cephalothin
- Cefazolin
- Cephradine
Cephaloridine’s unique properties and applications make it a valuable compound in various scientific and medical fields.
Properties
IUPAC Name |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZSCXFERELNV-KQKCUOLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679667 | |
| Record name | Cephaloridine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102039-86-1 | |
| Record name | Cephaloridine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)











![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
